molecular formula C8H7ClN2O B14846273 7-Chloro-1,4-dihydro-2,6-naphthyridin-3(2H)-one

7-Chloro-1,4-dihydro-2,6-naphthyridin-3(2H)-one

Cat. No.: B14846273
M. Wt: 182.61 g/mol
InChI Key: NPUJRHOVKHXRAH-UHFFFAOYSA-N
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Description

7-Chloro-1,4-dihydro-2,6-naphthyridin-3(2H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,4-dihydro-2,6-naphthyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce various substituted naphthyridines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1,4-dihydro-2,6-naphthyridin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydro-2,6-naphthyridin-3(2H)-one: Lacks the chloro substituent but shares the core structure.

    7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one: Similar structure with a bromine substituent instead of chlorine.

    7-Methyl-1,4-dihydro-2,6-naphthyridin-3(2H)-one: Contains a methyl group at the 7-position.

Uniqueness

The presence of the chloro substituent in 7-Chloro-1,4-dihydro-2,6-naphthyridin-3(2H)-one can influence its reactivity and biological activity, making it unique compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

7-chloro-2,4-dihydro-1H-2,6-naphthyridin-3-one

InChI

InChI=1S/C8H7ClN2O/c9-7-1-5-4-11-8(12)2-6(5)3-10-7/h1,3H,2,4H2,(H,11,12)

InChI Key

NPUJRHOVKHXRAH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(C=C2CNC1=O)Cl

Origin of Product

United States

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